3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid
Description
3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid is a prop-2-enoic acid derivative featuring a thiophen-2-yl group at position 2 and a 3-methylphenyl group at position 2. The presence of the thiophene ring introduces electron-rich properties, while the carboxylic acid group enables hydrogen bonding and salt formation .
Properties
Molecular Formula |
C14H12O2S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16) |
InChI Key |
GYILLEGDYCMKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated thiophene under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with 3-Methylcinnamic Acid (CAS 3029-79-6)
Structural Differences :
Physicochemical Properties :
| Property | 3-Methylcinnamic Acid | Target Compound (Theoretical) |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₂ | C₁₄H₁₂O₂S |
| Molecular Weight (g/mol) | 162.19 | ~252.31 |
| Functional Groups | Carboxylic acid, phenyl | Carboxylic acid, thiophene, 3-methylphenyl |
Electronic Effects :
Comparison with Thiophene-Containing Pharmaceuticals
lists compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, which share the thiophen-2-yl group but feature amine/alcohol groups instead of carboxylic acid.
Key Differences :
| Compound | Functional Group | Potential Application |
|---|---|---|
| Target Compound | Carboxylic acid | Anti-inflammatory agents |
| a3-(Methylamino)-1-(thiophen-2-yl)... | Amine, alcohol | CNS-targeting drugs |
Comparison with 3-Acetylthio-2-methylpropionic Acid ()
The acetylthio group may improve metabolic stability but reduces aromatic conjugation, affecting electronic properties .
Biological Activity
3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid, also known as a type of chalcone derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a prop-2-enoic acid moiety, which contribute to its unique biological activities. Its structure can be represented as follows:
1. Antimicrobial Activity
Research has shown that derivatives of thiophene-based compounds exhibit significant antimicrobial properties. For instance, studies indicate that some chalcone derivatives possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4.0 | Antibacterial against E. coli |
| Chalcone Derivative A | 2.5 | Antibacterial against MRSA |
| Chalcone Derivative B | 1.0 | Antifungal against Candida albicans |
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro studies. It inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.
Mechanism of Action:
- Inhibition of NF-kB signaling pathway.
- Suppression of COX-2 expression.
3. Antioxidant Activity
Studies have indicated that this compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as an effective antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another research article, the anti-inflammatory effects were assessed using murine models of inflammation. The compound was found to reduce edema and inflammatory markers significantly compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
